molecular formula C8H15NO5S B1447802 Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate CAS No. 521267-18-5

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate

Cat. No. B1447802
M. Wt: 237.28 g/mol
InChI Key: LQCKYZKFOOSNFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a chemical compound with the CAS Number: 521267-18-5 . It has a molecular weight of 237.28 and its IUPAC name is tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is represented by the linear formula C8H15NO5S . The InChI code for this compound is 1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • Chemistry - Solvent-free selective oxidation of alcohols
    • Summary of Application : Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate has been used in the solvent-free selective oxidation of alcohols . This process is a major transformation in organic synthesis .
    • Methods of Application : The oxidation of alcohols was performed using tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction was carried out under solvent-free conditions at ambient temperature .
    • Results : Various primary and secondary alcohols were oxidized to their equivalent aldehydes and ketones with good to excellent yields (64–97%) . The catalyst used in the reaction could be conveniently removed from the reaction mixture using an external magnet and reused four times without notable loss of its catalytic performance .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact or if swallowed .

properties

IUPAC Name

tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCKYZKFOOSNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate

CAS RN

521267-18-5
Record name tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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